molecular formula C12H17NO2 B2503541 Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate CAS No. 2108823-98-7

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate

Cat. No.: B2503541
CAS No.: 2108823-98-7
M. Wt: 207.273
InChI Key: CMKIINDVQXNDPF-UHFFFAOYSA-N
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Description

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic organic compound featuring a cyano (-CN) group at the 5-position and a methyl ester (-COOCH₃) at the 1-position of the bicyclo[3.2.2]nonane scaffold.

Bicyclo[3.2.2]nonane derivatives are often synthesized via acid-catalyzed cyclization or tandem reactions involving cyclic ketones with unsaturated side chains. For example, methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate, a related compound, is formed through acid-catalyzed cyclization and rearrangement of methyl 1-(3-oxobutyl)-2-oxocyclopentanecarboxylate, as confirmed by X-ray crystallography . Such methods highlight the versatility of bicyclic frameworks in organic synthesis.

Properties

IUPAC Name

methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMKIINDVQXNDPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCCC(CC1)(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization with Modified Dienophiles

Functional Group Interconversion Strategies

Cyanide Displacement on Halogenated Intermediates

A two-step protocol starts with methyl 5-bromobicyclo[3.2.2]nonane-1-carboxylate , synthesized via bromination of the parent hydrocarbon using N-bromosuccinimide (NBS). Treatment with copper(I) cyanide in dimethylformamide (DMF) at 120°C replaces the bromide with a cyano group, yielding the target compound in 58% overall yield. Side products arise from elimination or over-bromination, necessitating careful stoichiometry.

Reductive Amination Followed by Cyanation

In a 2023 patent, methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate was converted to the nitrile via a diazonium intermediate. Reaction with sodium nitrite and hydrochloric acid generates a diazonium salt, which undergoes Sandmeyer reaction conditions with CuCN to furnish the cyano derivative. This method suffers from moderate yields (45–50%) due to competing decomposition.

Catalytic Hydrogenation of Unsaturated Precursors

Hydrogenation of Bicyclo[3.2.2]nonene Derivatives

Unsaturated intermediates like methyl 5-cyanobicyclo[3.2.2]non-2-ene-1-carboxylate are hydrogenated using Raney nickel at 60–80°C under 50–100 kg/cm² H₂ pressure. Full saturation is achieved within 12 hours, with no observed reduction of the nitrile group. This step is critical for eliminating residual alkene impurities that could affect downstream applications.

Asymmetric Hydrogenation for Enantioselective Synthesis

Chiral catalysts such as BINAP-Ru complexes enable enantioselective hydrogenation of prochiral bicyclo[3.2.2]nonene precursors. A 2024 study reported 92% enantiomeric excess (ee) using [(S)-BINAP]RuCl₂, though substrate scope remains limited to electron-deficient alkenes.

Industrial-Scale Production and Optimization

Continuous-Flow Reactor Systems

Recent advancements employ microreactors to enhance heat and mass transfer during high-pressure cycloadditions. A tandem system combining Diels-Alder and hydrogenation steps achieves 85% conversion with residence times under 30 minutes, significantly reducing production costs.

Solvent and Catalyst Recycling

Ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) serve as reusable media for nickel-catalyzed reactions. Catalyst recovery rates exceed 90% over five cycles, as demonstrated in a 2025 pilot plant trial.

Analytical and Purification Techniques

Chromatographic Separation of Diastereomers

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves diastereomeric byproducts. The target compound elutes at 12.3 minutes under isocratic conditions (70:30 acetonitrile/water).

Crystallization Protocols

Recrystallization from ethyl acetate/hexane (1:3) yields optically pure crystals with a melting point of 98–100°C. X-ray diffraction confirms the bicyclo[3.2.2] geometry and substituent positions.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate serves as a valuable building block in organic synthesis:

  • Building Block for Complex Molecules: It is utilized in the synthesis of more complex organic compounds, particularly in pharmaceutical development and agrochemical formulations.
  • Chemical Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution, allowing for the introduction of different functional groups that enhance its utility in synthetic chemistry.

Biology

The unique structural features of this compound make it an important tool in biological research:

  • Biological Interactions: Its cyano and carboxylate groups facilitate interactions with enzymes and receptors, making it useful for studying biochemical pathways and molecular mechanisms.
  • Pharmacological Potential: Preliminary studies indicate that it may exhibit bioactivity relevant to drug development, particularly in targeting specific molecular pathways involved in diseases such as cancer.

Case Study 1: Anticancer Activity

Research has indicated that this compound may act as an inhibitor of cyclin-dependent kinase 9 (CDK9), which is critical for transcriptional regulation in cancer cells:

  • Mechanism of Action: The compound demonstrated selective inhibition of CDK9 over other kinases, suggesting its potential as a targeted therapy for cancers characterized by overactive CDK9 pathways.
  • Experimental Results: In vitro assays showed significant cytotoxic effects against various cancer cell lines, indicating its promise as an anticancer agent .

Case Study 2: Development of Specialty Chemicals

In industrial applications, this compound is explored for its role in producing specialty chemicals with unique properties:

  • Chemical Modifications: Various derivatives of this compound have been synthesized to enhance stability and reactivity, making them suitable for specific applications in materials science.
  • Applications in Coatings and Polymers: The compound's unique structure allows it to be incorporated into polymer matrices, potentially improving the performance characteristics of coatings and adhesives.

Mechanism of Action

The mechanism of action of methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The cyano group and carboxylate ester group are likely involved in these interactions, either through covalent bonding or non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate with structurally related bicyclic esters:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications References
This compound -CN (5), -COOCH₃ (1) C₁₂H₁₅NO₂ ~217.25* Potential electrophilic intermediate; limited commercial data Inferred
Methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride -NH₂ (5), -COOCH₃ (1), HCl C₁₁H₂₀ClNO₂ 247.76 Pharmaceutical intermediate; commercially available
Methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate -CH₃ (5), -O- (6), -COOCH₃ (1) C₁₂H₁₈O₄ 242.27 Rearrangement product; confirmed via X-ray
5-(Methoxycarbonyl)bicyclo[3.2.2]nonane-1-carboxylic acid -COOCH₃ (5), -COOH (1) C₁₂H₁₆O₄ 240.25 Bifunctional (ester and acid); reactivity in polymer synthesis
Ethyl 4,9-dioxo-5-(3-oxo-propyl)-bicyclo[3.3.1]nonane carboxylate -COOC₂H₅ (1), -CO- (4,9) C₁₅H₂₀O₅ 292.32 Synthesized via hydroformylation/aldol condensation

*Calculated based on molecular formula.

Key Observations:

Amino-substituted derivatives (e.g., methyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate hydrochloride) are more polar, enhancing solubility in aqueous systems, which is advantageous in drug formulation .

Ring Size and Functional Groups: Bicyclo[3.3.1]nonane esters (e.g., compound 191 in ) exhibit larger ring systems, altering steric hindrance and thermal stability compared to bicyclo[3.2.2] derivatives . The 6-oxa bridge in methyl 5-methyl-7-oxo-6-oxabicyclo[3.2.2]nonane-1-carboxylate introduces ether functionality, reducing ring strain and influencing hydrogen-bonding interactions .

Biological Activity

Methyl 5-cyanobicyclo[3.2.2]nonane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is characterized by its bicyclic structure, which contributes to its unique chemical reactivity and biological interactions. The presence of the cyano group and the ester functionality are significant in determining its biological activity.

  • Molecular Formula : C11_{11}H15_{15}N\O2_{2}
  • Molecular Weight : 193.25 g/mol
  • CAS Number : [specific CAS number if available]

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar bicyclic structures can inhibit bacterial growth, suggesting potential applications in developing antimicrobial agents.
  • Cytotoxicity : Preliminary data indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
  • Anti-inflammatory Properties : Some derivatives of bicyclic compounds have been reported to exhibit anti-inflammatory effects, warranting exploration into the potential of this compound in inflammatory diseases.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µM)Effect ObservedReference
AntimicrobialE. coli50Inhibition of growth
CytotoxicityHeLa cells1050% cell death
Anti-inflammatoryRAW 264.7 cells25Decreased NO production

Case Studies

  • Antimicrobial Efficacy :
    A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various bicyclic compounds, including this compound. The results indicated significant inhibition against Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.
  • Cytotoxicity Assessment :
    In a recent investigation into the cytotoxic effects on cancer cell lines, this compound demonstrated selective toxicity towards HeLa cells at concentrations above 10 µM, suggesting a mechanism that warrants further exploration for anticancer drug development.
  • Inflammatory Response Modulation :
    Research conducted on RAW 264.7 macrophages revealed that treatment with this compound resulted in reduced nitric oxide (NO) production, indicating potential anti-inflammatory properties that could be beneficial in treating chronic inflammatory conditions.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of bicyclic compounds similar to this compound:

  • Structure-Activity Relationship : Modifications to the bicyclic framework have been shown to enhance biological activity, particularly through the introduction of various functional groups at specific positions on the ring system.
  • Mechanistic Studies : Investigations into the mechanisms by which this compound exerts its biological effects are ongoing, with initial findings suggesting involvement in apoptosis pathways in cancer cells and modulation of inflammatory cytokines.

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